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molecular formula C14H19BO4 B1612781 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 882678-82-2

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No. B1612781
M. Wt: 262.11 g/mol
InChI Key: NQQYCIXJSGDYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09127024B2

Procedure details

2-Methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid (1.2 g, 46.0 mmol) was placed into 40 ml scintillation vial equipped with a small stir bar. 10.0 ml of anhydrous chloroform was added following by 1.8 ml of thionyl chloride and 2 drops of anhydrous DMF. After 3 hours, the solvent and excess thionyl chloride were evaporated under vacuum. The brown residue was treated with 40 ml of hexane, filtered, and concentrated to give 985 mg (Yield=70.5%) of the product as a greenish oil. 1H NMR (CDCl3, 400 MHz) δ 8.15 (d, 1H), 7.95 (d, 1H), 7.3 (t, 1H), 2.75 (s, 3H), 1.4 (s, 12H). The reaction was run several times and the yield was ranging from 60 to 99%.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
70.5%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]([B:11]2[O:15][C:14]([CH3:17])([CH3:16])[C:13]([CH3:19])([CH3:18])[O:12]2)=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].S(Cl)([Cl:22])=O>CN(C=O)C.C(Cl)(Cl)Cl>[CH3:1][C:2]1[C:10]([B:11]2[O:15][C:14]([CH3:17])([CH3:16])[C:13]([CH3:19])([CH3:18])[O:12]2)=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([Cl:22])=[O:5]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC=C1B1OC(C(O1)(C)C)(C)C
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
vial equipped with a small stir bar
CUSTOM
Type
CUSTOM
Details
the solvent and excess thionyl chloride were evaporated under vacuum
ADDITION
Type
ADDITION
Details
The brown residue was treated with 40 ml of hexane
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=C(C(=O)Cl)C=CC=C1B1OC(C(O1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 985 mg
YIELD: PERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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